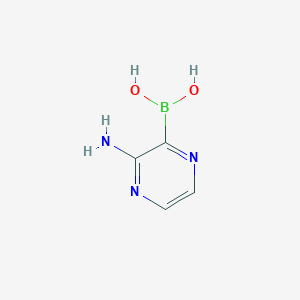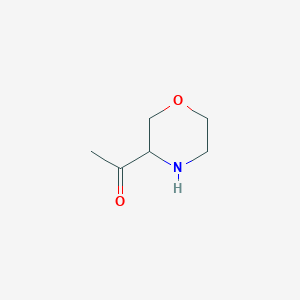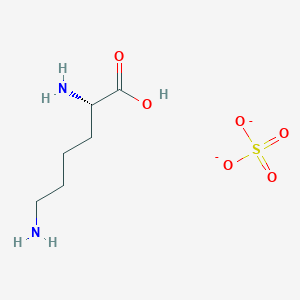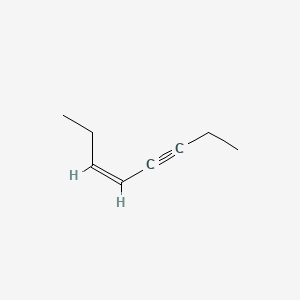
(3-Aminopyrazin-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminopyrazin-2-yl)boronic acid is an organoboron compound characterized by the presence of both an amino group and a boronic acid group attached to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyrazin-2-yl)boronic acid typically involves the reaction of pyrazine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a halogenated pyrazine with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: (3-Aminopyrazin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrazines, which can be further utilized in the synthesis of more complex organic molecules.
科学研究应用
(3-Aminopyrazin-2-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3-Aminopyrazin-2-yl)boronic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting specific enzymes or interacting with proteins involved in signal transduction.
相似化合物的比较
- Phenylboronic acid
- Pyridine-3-boronic acid
- Pyrazine-2-boronic acid
Comparison: (3-Aminopyrazin-2-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications compared to similar compounds .
属性
分子式 |
C4H6BN3O2 |
|---|---|
分子量 |
138.92 g/mol |
IUPAC 名称 |
(3-aminopyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C4H6BN3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2,9-10H,(H2,6,8) |
InChI 键 |
IWBJZZOMTCWKGC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NC=CN=C1N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Bromomagnesio)ethynyl]trimethylsilane](/img/structure/B11748265.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748266.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11748286.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748292.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11748296.png)
![2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride](/img/structure/B11748300.png)
![1-(difluoromethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748301.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11748327.png)
![3-{[(3,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11748335.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748350.png)
![(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11748356.png)

